molecular formula C10H14O2 B189844 1-Ethyl-2,4-dimethoxybenzene CAS No. 19672-03-8

1-Ethyl-2,4-dimethoxybenzene

Cat. No.: B189844
CAS No.: 19672-03-8
M. Wt: 166.22 g/mol
InChI Key: XRJYMHASJFSHRH-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and one ethyl group are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-dimethoxybenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a typical method.

Major Products:

    Halogenation: Produces halogenated derivatives of this compound.

    Nitration: Yields nitro derivatives.

    Oxidation: Forms carboxylic acid derivatives.

Scientific Research Applications

1-Ethyl-2,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which donate electron density through resonance and inductive effects. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . In biological systems, the compound may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins.

Comparison with Similar Compounds

    1-Methoxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of an ethyl group.

    1-Ethyl-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: 1-Ethyl-2,4-dimethoxybenzene is unique due to the presence of both ethyl and methoxy groups, which provide a distinct combination of electronic and steric effects. This combination influences its reactivity and applications in ways that differ from its analogs .

Properties

IUPAC Name

1-ethyl-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJYMHASJFSHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335372
Record name Benzene, 1,3-dimethoxy-4-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19672-03-8
Record name 1-Ethyl-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19672-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethoxy-4-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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